N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15683118
Molecular Formula: C28H30N6O4S
Molecular Weight: 546.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H30N6O4S |
|---|---|
| Molecular Weight | 546.6 g/mol |
| IUPAC Name | N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C28H30N6O4S/c1-33(2)21-13-11-19(12-14-21)17-29-30-25(35)18-39-28-32-31-27(34(28)22-9-7-6-8-10-22)20-15-23(36-3)26(38-5)24(16-20)37-4/h6-17H,18H2,1-5H3,(H,30,35)/b29-17+ |
| Standard InChI Key | UAPSHUGTTGHZEQ-STBIYBPSSA-N |
| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Introduction
N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound featuring a triazole ring and various functional groups. Its molecular formula is C28H30N6O2S, and it has a molecular weight of 514.64 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its diverse functional groups and structural features, which may contribute to its biological activities and chemical reactivity.
Synthesis
The synthesis of N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step procedures. These may include condensation reactions between appropriate precursors to form the hydrazide and triazole components, followed by sulfanylation to introduce the sulfanyl group.
Synthesis Steps:
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Formation of Hydrazide Component: Condensation of appropriate aldehydes with hydrazine derivatives.
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Triazole Ring Formation: Cyclization reactions involving suitable precursors.
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Sulfanylation: Introduction of the sulfanyl group via nucleophilic substitution.
Biological Activities
Research into the biological activity of this compound has indicated potential antimicrobial and anticancer properties. The presence of the triazole moiety is crucial for these activities, as triazoles are known to interact with specific molecular targets within cells, influencing pathways related to cell growth and apoptosis.
Interaction Studies
Interaction studies have focused on understanding how N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide interacts with various biological targets. These studies reveal that the compound may bind to specific enzymes or receptors, potentially inhibiting or activating their functions. The triazole ring and other substituents contribute to its binding affinity and specificity.
Interaction Mechanisms:
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Enzyme Inhibition: Potential to inhibit enzymes involved in disease pathways.
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Receptor Binding: May activate or inhibit receptors to modulate biological responses.
Applications
This compound has several potential applications in medicinal chemistry and organic synthesis. Its unique combination of functional groups and structural characteristics enhances its potential for various applications compared to similar compounds.
Potential Applications:
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Medicinal Chemistry: Development of new drugs targeting specific biological pathways.
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Organic Synthesis: Use as a precursor or intermediate in synthesizing complex molecules.
Comparison with Similar Compounds
Several compounds share structural similarities with N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. These include compounds with different substituents on the triazole ring or variations in the phenyl substituents.
Comparison Table:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | C28H30N6O2S | Contains methoxy group; potential for different biological interactions |
| N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | C28H30N6O2S | Dimethylamino group may alter solubility and reactivity |
| N'-{(E)-[3-(dimethylamino)phenyl]methylidene}-2-{[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]sulfanyl}acetohydrazide | C27H29N5O2S | Pyrazole ring instead of triazole; different pharmacological properties |
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